molecular formula C11H14O5 B1205157 3-Carboxy-5-propyl-2-furanpropionic acid CAS No. 86879-37-0

3-Carboxy-5-propyl-2-furanpropionic acid

Cat. No.: B1205157
CAS No.: 86879-37-0
M. Wt: 226.23 g/mol
InChI Key: JSRAFVZTHDHHQY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Carboxy-5-propyl-2-furanpropionic acid: is a chemical compound that belongs to the class of furan derivatives. It is a metabolite of furan fatty acids and is known to be a major uremic toxin. This compound is excreted into the urine via organic anion transporters under physiological conditions and is often found in increased concentrations in patients with chronic kidney disease .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Carboxy-5-propyl-2-furanpropionic acid typically involves the reaction of furan derivatives with propyl groups under controlled conditions. The specific synthetic routes and reaction conditions can vary, but they generally involve the use of organic solvents and catalysts to facilitate the reaction.

Industrial Production Methods: Industrial production of this compound may involve large-scale chemical synthesis using similar methods as those used in laboratory settings. The process is optimized for higher yields and purity, often involving multiple steps of purification and quality control to ensure the final product meets industry standards .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 3-Carboxy-5-propyl-2-furanpropionic acid can undergo oxidation reactions, often resulting in the formation of various oxidized derivatives.

    Reduction: This compound can also be reduced under specific conditions to yield reduced forms of the furan ring.

    Substitution: Substitution reactions involving this compound can occur, where functional groups on the furan ring are replaced with other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Various nucleophiles and electrophiles can be used in substitution reactions, depending on the desired product.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylated or hydroxylated derivatives, while reduction may produce alcohols or alkanes .

Mechanism of Action

The mechanism of action of 3-Carboxy-5-propyl-2-furanpropionic acid involves its role as a uremic toxin. It is known to impair glucose-stimulated insulin secretion, increase advanced glycation end products, and oxidative stress. This compound also affects insulin granule maturation, contributing to the development of diabetes . The molecular targets and pathways involved include the inhibition of insulin secretion and the promotion of oxidative stress pathways .

Comparison with Similar Compounds

  • 3-Carboxy-4-methyl-5-propyl-2-furanpropanoic acid
  • 2-Furanpropanoic acid

Comparison: 3-Carboxy-5-propyl-2-furanpropionic acid is unique in its specific structure and its role as a uremic toxin. While similar compounds like 3-Carboxy-4-methyl-5-propyl-2-furanpropanoic acid share some structural similarities, they may differ in their biological activities and applications .

Biological Activity

Overview

3-Carboxy-5-propyl-2-furanpropionic acid (CMPF) is a furan derivative metabolite primarily associated with dietary intake of fish and certain vegetables. It has garnered attention due to its biological activity, particularly in relation to chronic kidney disease (CKD) and its role as a uremic toxin. This article explores the biological activity of CMPF, highlighting its mechanisms of action, potential health implications, and relevant research findings.

CMPF, with the chemical formula C11H14O5C_{11}H_{14}O_5, is synthesized through reactions involving furan derivatives and propyl groups. The compound can undergo various chemical reactions, including oxidation and substitution, which may influence its biological properties.

CMPF is primarily recognized for its role as a uremic toxin . Elevated levels of CMPF are frequently observed in patients with CKD, where it contributes to metabolic dysregulation. The compound impairs glucose-stimulated insulin secretion and increases oxidative stress, which may lead to complications such as insulin resistance and type 2 diabetes mellitus .

Key Mechanisms:

  • Impairment of Insulin Secretion : CMPF affects the maturation of insulin granules, leading to decreased insulin release in response to glucose.
  • Oxidative Stress : The compound promotes oxidative stress in renal tissues, exacerbating kidney injury and dysfunction.
  • Advanced Glycation End Products (AGEs) : CMPF is linked to increased formation of AGEs, which are implicated in various diabetic complications.

1. Chronic Kidney Disease

Research indicates that CMPF levels correlate with the severity of CKD. Patients with higher concentrations of this compound often exhibit worsened metabolic profiles, including impaired glucose tolerance .

2. Diabetes Mellitus

CMPF has been associated with the development of insulin resistance. Studies demonstrate that it negatively impacts glucose metabolism, potentially leading to type 2 diabetes in susceptible individuals .

3. Lipid Metabolism

Recent findings suggest that CMPF may play a protective role against diet-induced hepatic lipid accumulation. In animal models, CMPF administration has been shown to enhance hepatic lipid clearance and inhibit fatty liver development by acting as an allosteric inhibitor of acetyl-CoA carboxylase (ACC), promoting fatty acid oxidation .

Case Study 1: Uremic Toxin Profile

A cohort study involving hemodialysis patients revealed that elevated CMPF levels were associated with poor nutritional status but did not correlate with adverse clinical outcomes such as cardiovascular events or mortality rates. This suggests that while CMPF is a uremic toxin, its presence might also reflect dietary influences rather than solely pathological states .

Case Study 2: Hepatic Lipid Metabolism

In a controlled experiment, mice treated with CMPF exhibited reduced hepatic lipid deposition when subjected to a high-fat diet. The study highlighted the compound's role in enhancing fatty acid oxidation and regulating liver metabolism through FGF21 production .

Comparative Analysis

The following table summarizes the biological activities and implications of CMPF compared to other similar compounds:

Compound NameRole as Uremic ToxinImpact on Insulin SecretionEffect on Lipid Metabolism
This compound (CMPF) YesImpairedEnhances fatty acid oxidation
3-Carboxy-4-methyl-5-propyl-2-furanpropionic acid NoNot establishedNot significant

Properties

IUPAC Name

2-(2-carboxyethyl)-5-propylfuran-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O5/c1-2-3-7-6-8(11(14)15)9(16-7)4-5-10(12)13/h6H,2-5H2,1H3,(H,12,13)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSRAFVZTHDHHQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC(=C(O1)CCC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001007160
Record name 2-(2-Carboxyethyl)-5-propylfuran-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001007160
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

86879-37-0
Record name 3-Carboxy-5-propyl-2-furanpropionic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086879370
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(2-Carboxyethyl)-5-propylfuran-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001007160
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Carboxy-5-propyl-2-furanpropionic acid
Reactant of Route 2
3-Carboxy-5-propyl-2-furanpropionic acid
Reactant of Route 3
Reactant of Route 3
3-Carboxy-5-propyl-2-furanpropionic acid
Reactant of Route 4
3-Carboxy-5-propyl-2-furanpropionic acid
Reactant of Route 5
3-Carboxy-5-propyl-2-furanpropionic acid
Reactant of Route 6
3-Carboxy-5-propyl-2-furanpropionic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.